molecular formula C2H2N3Na B151089 1H-1,2,4-Triazole, sodium salt CAS No. 41253-21-8

1H-1,2,4-Triazole, sodium salt

Cat. No. B151089
CAS RN: 41253-21-8
M. Wt: 91.05 g/mol
InChI Key: NVMNEWNGLGACBB-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole and its derivatives are a group of compounds that have gained attention due to their potential applications in various fields, including as energetic materials and intermediates in chemical synthesis. The sodium salt of 1H-1,2,4-triazole is particularly interesting due to its role in the synthesis of other triazole compounds and its properties as an intermediate .

Synthesis Analysis

The synthesis of 1H-1,2,4-triazole derivatives often involves multi-component reactions or the reaction of azides with alkynes. For instance, a mild and metal-free multi-component reaction has been described for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide . Additionally, the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important intermediate for preparing pesticides, involves the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde followed by reaction with thionyl chloride10.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction. For example, the structure of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole was determined by X-ray diffraction, which is crucial for understanding the properties and potential applications of these compounds . The molecular properties, geometric parameters, and atomic charges of sodium 1,2,4-triazolate have been investigated using quantum chemical modeling, considering the compound's hygroscopic nature and its behavior in an aqueous environment .

Chemical Reactions Analysis

1H-1,2,4-Triazole and its derivatives participate in various chemical reactions. The nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were synthesized using diaminomaleonitrile, showcasing the versatility of triazole compounds in forming energetic materials . Furthermore, the preparation of 1H-1,2,3-triazoles via cuprous ion-mediated cycloaddition of terminal alkyne and sodium azide demonstrates the reactivity of triazole derivatives in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole derivatives are of great interest due to their potential applications. Salts of trinitromethyl-substituted triazoles exhibit high density, moderate to good thermal stability, acceptable oxygen balance, and excellent detonation properties, making them candidates for energetic materials . The vibrational spectroscopic study of sodium-1,2,4-triazole provides insights into its molecular properties and the effects of the aqueous environment on its structure .

Scientific Research Applications

Synthesis and Chemical Applications

1H-1,2,4-Triazole, sodium salt, serves as an important intermediate in synthesizing various derivatives and compounds. It has been utilized in the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important precursor for producing pesticides. The process involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde followed by reaction with thioyl chloride, yielding a total yield of over 92.3% (Ying, 2004).

Additionally, 1H-1,2,4-triazole has been converted to its sodium salt and further reacted with iodomethane, leading to the production of 1-methyl-1,2,4-triazole, an intermediate for further chemical transformations. This process underlines the compound's utility in chemical synthesis and its role as a precursor for various derivatives (Belletire, Bills, & Shackelford, 2008).

Energetic Material Applications

1H-1,2,4-Triazole, sodium salt, is instrumental in the creation of energetic materials. A study discussed the synthesis and characterization of a new family of nitrogen-rich fused-triazole energetic salts based on 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. These compounds exhibit good thermal stability, low sensitivity to external mechanical stimulus, and significant potential as high-energy-density materials due to their high detonation velocities and pressures (Bian et al., 2021).

Electrochemical Stability and Proton Conduction

1H-1,2,4-Triazole has been identified as an effective solvent for proton-conducting electrolytes. Its stability in a wide potential range makes it suitable for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), with applications potentially extending to fuel cell technology (Li et al., 2005).

Corrosion Inhibition

1H-1,2,4-Triazole and its derivatives are recognized for their corrosion inhibition properties, particularly for copper in aqueous chloride solutions. The triazole-based compounds form protective films on the copper surface, effectively inhibiting corrosion, which is crucial for catalysis, copper content control in water purification systems, and other industrial applications (Ofoegbu et al., 2017).

Safety And Hazards

1H-1,2,4-Triazole, sodium salt, is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Recent advances in the chemistry of 1,2,4-triazoles have focused on the synthetic approaches towards 1,2,4-triazole derivatives from common precursors such as amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Future applications are expected to be wide-ranging across scientific disciplines .

properties

IUPAC Name

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=N[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032722
Record name 1,2,4-Triazole, sodium salt
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Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole, sodium salt

CAS RN

43177-42-0, 41253-21-8
Record name 1H-1,2,4-Triazole, ion(1-), sodium (1:1)
Source CAS Common Chemistry
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Record name Sodium 1H-1,2,4-triazolate
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Record name 1H-1,2,4-Triazole, sodium salt (1:1)
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Record name 1,2,4-Triazole, sodium salt
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Record name 1H-1,2,4-triazole, sodium salt
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Record name SODIUM 1H-1,2,4-TRIAZOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AV Sergievskii, TV Romanova, SF Mel'nikova… - Russian Journal of …, 2005 - Springer
Alkylation of 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole with haloalkanes afforded N-CH 2 R derivatives, and nitration furnished the corresponding bis-N-nitramine isolated as a …
Number of citations: 24 link.springer.com
H Itoh, Y Furukawa, M Tsuda, H Takeshiba - Bioorganic & medicinal …, 2004 - Elsevier
Enantiomerically pure (R)- and (S)-1-(1H-1,2,4-triazol-1-yl)-2-(4-fluorophenyl)-3-trimethylsilylpropan-2-ol 1 were prepared via an enantioselective Grignard reaction. The absolute …
Number of citations: 14 www.sciencedirect.com
CP Chang, CH Wu, JS Song, MC Chou… - Journal of Medicinal …, 2013 - ACS Publications
After extensive synthetic efforts, we found that many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/…
Number of citations: 44 pubs.acs.org
N Alépée, E Adriaens, MH Grandidier, M Meloni… - Toxicology in Vitro, 2016 - Elsevier
A prospective multicentre study of the reconstructed human corneal epithelial tissue-based in vitro test method (SkinEthic™ HCE) was conducted to evaluate its usefulness to identify …
Number of citations: 27 www.sciencedirect.com
N Alepee, V Leblanc, MH Grandidier, S Teluob… - Toxicology in Vitro, 2021 - Elsevier
This study describes the development of a Time-to-Toxicity approach for solids (TTS) based on the SkinEthic™ HCE tissue construct, capable to distinguish chemicals that do not …
Number of citations: 9 www.sciencedirect.com

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